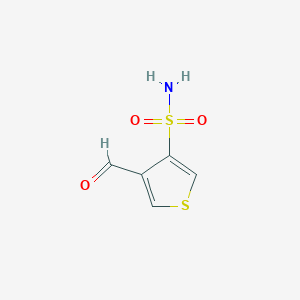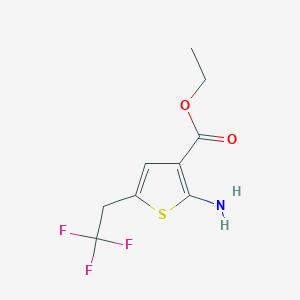
4-Formylthiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonimidates, a class of compounds to which FTSA belongs, has been explored in detail. The synthesis typically involves sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .
Molecular Structure Analysis
While specific molecular structure analysis for FTSA was not found, sulfonimidates, in general, bear a tetrahedral sulfur center with four different groups attached . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
Chemical Reactions Analysis
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .
Wissenschaftliche Forschungsanwendungen
Novel Rhenium(V) Nitride Complexes with Dithiocarbimate Ligands
Research into rhenium complexes, propelled by their potential as therapeutic agents in nuclear medicine, has explored the behavior of sulfonamide-based dithiocarbimates towards the rhenium(V) nitride core. This study aimed to develop anionic complexes with aromatic and fluorescent groups in the sulfonamide substituent. The sulfonamide and dianionic charge were expected to confer water solubility, with applications in molecular imaging and therapy (Perils et al., 2017).
Functional Substituted Tetrahydrothiophenes
The study synthesized new 4-(trifluoromethyl)tetrahydrothiophenes containing various moieties, including sulfonamide, via [3 + 2]-cycloaddition reactions. This contributes to the development of compounds with potential applications in various scientific and medicinal fields (Markitanov et al., 2019).
Thiophene Sulfonamide Derivatives for Urease Inhibition and Hemolytic Activities
A novel method for synthesizing thiophene sulfonamide derivatives was reported. These derivatives exhibited significant urease inhibition and hemolytic activities. The effects of different functional groups on these activities were also studied, highlighting the compound's potential in biomedical research (Noreen et al., 2017).
Sulfonamides in Drug Design
Sulfonamides, including those with thiophene structures, play a critical role in medicinal chemistry. They appear in various drug forms, notably as antibacterials, by inhibiting tetrahydropteroic acid synthetase. The review also addresses misconceptions related to sulfonamide toxicity (Kalgutkar et al., 2010).
Chromone Containing Sulfonamides as Carbonic Anhydrase Inhibitors
A series of sulfonamide derivatives, including those with 3-formylchromone moieties, were investigated as inhibitors of human carbonic anhydrase isoforms. These studies contribute to the development of new inhibitors with potential medicinal chemistry applications (Ekinci et al., 2012).
Wirkmechanismus
Target of Action
4-Formylthiophene-3-sulfonamide (FTSA) is a sulfonamide compound . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
FTSA, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by FTSA is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, FTSA prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . As folic acid is necessary for the synthesis of nucleotides, its depletion leads to a halt in DNA replication and cell division .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .
Result of Action
The primary result of FTSA’s action is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, FTSA prevents bacteria from replicating their DNA and dividing, effectively halting their growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of FTSA. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, environmental concentrations of sulfonamides can alter bacterial structure and induce deformities in freshwater biofilm communities . The residues of sulfonamides in the aquatic environment can also pose serious threats to ecosystems and human health .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-formylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S2/c6-11(8,9)5-3-10-2-4(5)1-7/h1-3H,(H2,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSLKRYAMRSPQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)S(=O)(=O)N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Ethoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2373299.png)




![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane](/img/structure/B2373307.png)
![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]propan-2-amine](/img/structure/B2373309.png)


![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2373315.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2373316.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide](/img/structure/B2373317.png)


